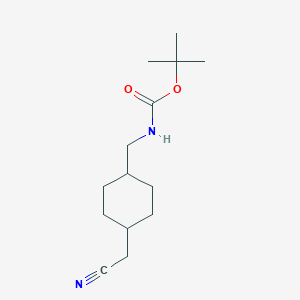

trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is systematically named tert-butyl [(trans-4-(cyanomethyl)cyclohexyl)methyl]carbamate according to IUPAC rules. Its molecular formula is C₁₄H₂₄N₂O₂ , with a molecular weight of 252.35 g/mol . The CAS Registry Number assigned to this compound is 180046-56-4 , which serves as a unique identifier for chemical databases and regulatory compliance.

The structural backbone consists of a cyclohexane ring substituted at the 1- and 4-positions. The tert-butoxycarbonyl (Boc) group protects the amine functionality at the 1-position, while the 4-position features a cyanomethyl (acetonitrile) group. The stereochemical descriptor trans indicates that these substituents occupy opposite faces of the cyclohexane ring.

Molecular Architecture: Cyclohexane Ring Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain. In the trans isomer, the Boc-protected aminomethyl and cyanomethyl groups occupy equatorial positions to avoid 1,3-diaxial interactions. Computational studies on similar disubstituted cyclohexanes reveal that equatorial placement reduces steric hindrance by approximately 3–5 kcal/mol compared to axial configurations.

The rigidity of the chair conformation is further stabilized by hyperconjugation between the cyclohexane C–H σ-bonds and adjacent substituents. Molecular dynamics simulations indicate a rotational energy barrier of ~25 kJ/mol for ring flipping, consistent with hindered interconversion between chair conformers.

Stereoelectronic Effects of Boc-Protected Aminomethyl Group

The Boc group introduces significant stereoelectronic effects:

- Steric shielding : The bulky tert-butyl moiety (van der Waals volume ≈ 120 ų) creates a steric environment that hinders nucleophilic attack on the carbamate carbonyl.

- Electronic modulation : The carbamate’s carbonyl group withdraws electron density via resonance, reducing the basicity of the protected amine (pKa ≈ 0–2 vs. ~10 for free amines).

- Conformational locking : The Boc group’s orientation relative to the cyclohexane ring directs reactivity. For example, in nucleophilic substitutions, the anti-periplanar alignment of the C–N bond and leaving group favors SN2 mechanisms.

Density functional theory (DFT) calculations on analogous systems show that the Boc group’s electron-withdrawing effect lowers the LUMO energy of the carbamate by 1.2–1.5 eV , enhancing electrophilicity at the carbonyl carbon.

Acetonitrile Solvent Adduct Formation Dynamics

In acetonitrile, the cyanomethyl group participates in dipole-dipole interactions with the solvent’s nitrile moiety. Time-resolved fluorescence studies of similar systems reveal solvation dynamics characterized by a biphasic decay:

- Fast component (τ₁ ≈ 70–120 fs): Reorientation of acetonitrile molecules in the first solvation shell.

- Slow component (τ₂ ≈ 200–500 fs): Collective solvent reorganization driven by long-range electrostatic interactions.

The compound’s solubility in acetonitrile is ≥50 mg/mL at 25°C, attributed to favorable entropy changes (ΔS ≈ +15 J/mol·K) during desolvation. Fourier-transform infrared (FTIR) spectroscopy confirms the absence of hydrogen bonding between the solute and solvent, consistent with acetonitrile’s aprotic nature.

Key solvent interaction parameters :

| Parameter | Value | Method |

|---|---|---|

| Solvation free energy (ΔG_solv) | −12.3 kJ/mol | Molecular dynamics |

| Dielectric screening efficiency | 89% | PCM calculations |

| Diffusion coefficient (D) | 2.1 × 10⁻⁹ m²/s | NMR spectroscopy |

These interactions stabilize transition states in reactions involving the compound, such as nucleophilic acyl substitutions or cycloadditions.

Propriétés

IUPAC Name |

tert-butyl N-[[4-(cyanomethyl)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h11-12H,4-8,10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHSAPVSNPCWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material Preparation

The key precursor is trans-4-Boc-aminocyclohexane methanol or acid derivatives. A typical route begins with trans-4-aminocyclohexane acetic acid, which is protected by Boc anhydride to give a mixture of cis and trans Boc-protected acids. The trans isomer is purified by recrystallization, although this method suffers from low yield and catalyst cost issues (platinum dioxide catalyst used in hydrogenation is expensive and non-recyclable).

Improved Industrial-Scale Synthesis (Patent CN107011216A)

To overcome the drawbacks of the classical method, a four-step industrially viable process has been developed:

| Step | Reaction Description | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Reduction of trans-4-Boc-cyclohexane-carboxylic acid to trans-4-Boc-aminocyclohexane methanol | Sodium borohydride, Lewis acid | THF solvent, room temperature | trans-4-Boc-aminocyclohexane methanol |

| 2 | Sulfonation of trans-4-Boc-aminocyclohexane methanol to methanesulfonate ester | Methanesulfonyl chloride, triethylamine | DCM solvent, 0°C, 1 hour | trans-4-Boc-aminocyclohexane methanol methanesulfonate |

| 3 | Nucleophilic substitution with cyanide to form trans-4-Boc-aminocyclohexane acetonitrile | Sodium cyanide | THF solvent, 60°C, 5 hours | trans-4-Boc-aminocyclohexane acetonitrile |

| 4 | Hydrolysis of nitrile to carboxylic acid (optional for acid derivative) | NaOH, then acidification | Water, 80°C, 24 hours | trans-4-Boc-aminocyclohexane acetic acid |

This method avoids expensive catalysts, uses recyclable reagents, and provides high purity products (up to 99%) with good yields suitable for scale-up.

Reaction Details and Yields

- Reduction Step: Sodium borohydride reduces the carboxylic acid to the corresponding alcohol efficiently in tetrahydrofuran with Lewis acid catalysis.

- Sulfonation Step: Methanesulfonyl chloride reacts with the alcohol to form a good leaving group, facilitating subsequent cyanide substitution. Triethylamine neutralizes the generated HCl.

- Cyanide Substitution: The methanesulfonate ester undergoes nucleophilic substitution with sodium cyanide at elevated temperature (~60°C) to yield the nitrile.

- Hydrolysis (if desired): The nitrile can be hydrolyzed under basic conditions followed by acidification to yield the corresponding acetic acid derivative.

Example Batch Data (Scaled Synthesis)

| Step | Reactant Amount | Solvent Volume | Temperature | Reaction Time | Product Amount | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 3.5 kg trans-4-Boc-cyclohexane-carboxylic acid | THF 50 L | RT | Several hours | trans-4-Boc-aminocyclohexane methanol | ~98% |

| 2 | 3.5 kg alcohol, 5 kg triethylamine, 4.8 kg methanesulfonyl chloride | DCM 10 L | 0°C | 1 hour | Methanesulfonate ester | 98% |

| 3 | 4 kg methanesulfonate ester, 20 kg THF, 2 kg sodium cyanide | THF 50 L | 60°C | 5 hours | trans-4-Boc-aminocyclohexane acetonitrile | 99% |

| 4 | 3 kg nitrile, 15 kg water, 2 kg NaOH | Water 50 L | 80°C | 24 hours | trans-4-Boc-aminocyclohexane acetic acid | 99% |

Alternative Preparation Routes

While the above method is the most documented for trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile, related compounds such as 4-N-Boc-amino cyclohexanone have been prepared via oxidation of 4-N-Boc-amino cyclohexanol using green oxidants like sodium hypochlorite or chlorite under mild conditions. These methods emphasize environmentally friendly reagents and scalable processes but are more relevant to ketone intermediates rather than the nitrile compound .

Summary of Advantages of the Industrial Method

| Feature | Description |

|---|---|

| Catalyst | Avoids expensive platinum catalysts, uses sodium borohydride and sodium cyanide |

| Scalability | Demonstrated on multi-kilogram scale with consistent purity |

| Purity | Achieves >98-99% purity for intermediates and final product |

| Yield | High yields due to efficient reaction conditions and minimal purification steps |

| Environmental Impact | Uses recyclable bases and avoids heavy metal catalysts |

| Process Simplicity | Straightforward reaction steps with common reagents |

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst.

Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or methanol (MeOH).

Reduction: Reagents like LiAlH4 in ether or hydrogen gas over a palladium catalyst.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

Substitution: Products depend on the nucleophile used, such as azides or ethers.

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Applications De Recherche Scientifique

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is utilized in the synthesis of various APIs due to its ability to form optically active compounds. For instance, it serves as a precursor for Janus Kinase inhibitors, which are critical in treating autoimmune diseases . The compound's derivatives have been reported to exhibit potent biological activities, including anti-inflammatory effects.

2.2 Antifibrinolytic Agents

This compound is also linked to the development of antifibrinolytic agents, which inhibit plasmin-induced fibrinolysis. Such agents are used in managing hemorrhagic conditions and abnormal bleeding . The structural modifications facilitated by this compound allow for enhanced efficacy and selectivity in therapeutic applications.

Synthetic Applications

3.1 Chiral Building Blocks

In organic synthesis, this compound acts as a chiral building block for the preparation of new N-(aminocycloalkylene) amino acid derivatives. These derivatives are essential for constructing complex molecules with specific stereochemical configurations . The ability to produce high enantiomeric purity makes this compound invaluable in asymmetric synthesis.

3.2 Reaction Mechanisms and Pathways

The compound can undergo various chemical transformations, including hydrolysis and coupling reactions, to yield diverse products. For example, it can be reacted with different electrophiles to produce substituted amino acids or peptides . The versatility of this compound allows chemists to tailor its reactivity based on desired outcomes.

Case Studies

Case Study 1: Synthesis of Janus Kinase Inhibitors

A notable application involves the synthesis of Janus Kinase inhibitors using this compound as an intermediate. The process involves a multi-step reaction where the compound is first protected and then subjected to coupling reactions that yield the final inhibitor with high selectivity and yield .

Case Study 2: Development of Antifibrinolytic Agents

Research has shown that derivatives synthesized from this compound exhibit significant activity against fibrinolysis. The modification of the cyclohexane ring allows for enhanced interaction with target proteins involved in coagulation pathways .

Mécanisme D'action

The mechanism of action of trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile depends on its specific applicationThe nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions, while the Boc-protected amine can be deprotected to reveal a primary amine that can interact with biological targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of Boc-protected amines with cyclic scaffolds. Key structural analogs include:

Key Differentiators

Backbone Rigidity: The cyclohexane core in QJ-8383 offers greater conformational stability compared to smaller rings (e.g., cyclobutanol in QI-1171), which enhances steric control in stereoselective reactions .

Electron-Withdrawing Groups: The acetonitrile moiety in QJ-8383 increases electrophilicity at the cyano carbon, facilitating nucleophilic attacks—a feature absent in analogs like QJ-1238 (methoxy-substituted piperidine) .

Solubility and Stability: Boc protection improves solubility in organic solvents relative to non-protected amines. However, QE-9663 (hydroxyl-substituted tetrahydrofuran) exhibits higher polarity due to its hydroxyl group, limiting its use in hydrophobic systems .

Biological Activity : Piperidine derivatives (e.g., QJ-1238) show enhanced blood-brain barrier penetration due to their nitrogen-containing heterocycles, making them preferable for CNS-targeting drugs. In contrast, QJ-8383’s cyclohexane-acetonitrile structure is favored in kinase inhibitor design .

Activité Biologique

Introduction

Trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{13}H_{20}N_{2}O

- Molecular Weight : 224.31 g/mol

- Functional Groups : Contains a Boc (tert-butyloxycarbonyl) protecting group, an amine, and a nitrile group.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its role in modulating enzyme activities and influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit enzymes like NUDT5, which plays a crucial role in cellular energy metabolism and DNA repair mechanisms .

- Cell Signaling Modulation : The compound's ability to modulate cell signaling pathways has been highlighted in research focusing on cancer cell proliferation. It has been suggested that this compound may interfere with signaling cascades that promote tumor growth .

Anticancer Activity

Recent investigations have demonstrated the potential of this compound in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The following table summarizes the effects observed in different cancer models:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

| A549 (Lung) | 12.8 | Inhibition of proliferation |

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties. Animal studies suggest that it may provide protection against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

- Study on Breast Cancer Models : A study published in Cancer Research explored the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 μM, correlating with increased levels of apoptotic markers .

- Neuroprotection in Rodent Models : Another study assessed the neuroprotective effects in rodent models subjected to oxidative stress. Results indicated that treatment with the compound led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting reduced oxidative damage.

Q & A

Q. What are the recommended safety protocols for handling trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile in laboratory settings?

Methodological Answer:

- Ventilation and Containment : Use fume hoods for procedures generating vapors or aerosols, as acetonitrile derivatives exhibit flammability (flash point <12.8°C) and inhalation hazards .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested under EN 374 standards), chemical-resistant goggles, and flame-retardant lab coats to prevent skin/eye contact and electrostatic ignition .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water jets, which may spread flammable vapors. Neutralize residues with alkaline solutions (e.g., 10% NaOH) to degrade acetonitrile byproducts .

- Emergency Response : For exposure, rinse eyes with water for ≥15 minutes and administer oxygen if inhaled. Avoid inducing vomiting for oral exposure .

Q. How can researchers effectively characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 60:40 v/v) for purity analysis. Optimize retention times using factorial design experiments to resolve co-eluting impurities .

- Spectroscopy : Confirm stereochemistry via H NMR (e.g., cyclohexane ring proton splitting patterns) and FT-IR (C≡N stretch at ~2250 cm) .

- Mass Spectrometry : Employ ESI-MS to detect Boc-deprotection artifacts (e.g., m/z shifts corresponding to tert-butyl loss) .

Q. What solvent systems are optimal for dissolving this compound while avoiding phase separation?

Methodological Answer:

- Primary Solvents : Use acetonitrile/water mixtures (≥70% acetonitrile) for solubility. Phase separation can occur below 40% acetonitrile, requiring salt-out agents (e.g., KCO) or low-temperature extraction (-20°C) to recover the compound .

- Co-solvents : Add methanol (10-20%) to stabilize emulsions during recrystallization .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for stereochemical purity?

Methodological Answer:

- Enantioselective Catalysis : Use chiral auxiliaries (e.g., (R)-BINOL) during cyclohexane ring functionalization to enforce trans-configuration. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Protection-Deprotection Strategies : Replace Boc with Fmoc groups for transient amine protection, reducing steric hindrance during acetonitrile coupling. Validate via C NMR .

- Reaction Monitoring : Employ in-situ FT-IR to track nitrile group incorporation and avoid over-oxidation to carboxylic acids .

Q. What strategies mitigate solvent-induced degradation of this compound during long-term storage?

Methodological Answer:

- Storage Conditions : Store in amber glass under argon at -20°C. Avoid plastic containers due to acetonitrile’s permeability .

- Stabilizers : Add radical scavengers (e.g., BHT, 0.01% w/w) to prevent autoxidation of the cyclohexane ring. Validate stability via accelerated aging studies (40°C/75% RH for 6 weeks) .

- Degradation Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free amine or cyclohexanol derivatives) .

Q. How do reaction conditions influence the regioselectivity of substitution reactions involving the acetonitrile group?

Methodological Answer:

- Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the nitrile group undergoes nucleophilic attack at the β-carbon. Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize leaving groups (e.g., Cl vs. Br) .

- Temperature Effects : At >80°C, acetonitrile may tautomerize, favoring α-substitution. Monitor via H NMR (disappearance of -CH-CN signals) .

- Catalysis : Employ Pd(OAc) for Suzuki-Miyaura couplings, ensuring Boc-group stability by maintaining pH 7-8 .

Q. How can researchers resolve contradictions in reported toxicity data for acetonitrile derivatives?

Methodological Answer:

- Species-Specific Responses : Re-evaluate conflicting LD values (e.g., 617 mg/kg in guinea pigs vs. 3587 ppm in mice) using OECD Guideline 423 (acute oral toxicity) with matched animal models and exposure durations .

- Metabolite Analysis : Quantify cyanide metabolites via GC-ECD to correlate toxicity with metabolic activation rates .

- In Vitro Alternatives : Use HepG2 cell assays (ISO 10993-5) to compare cytotoxicity across derivatives, reducing animal testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.